3,3'-(Etano-1,1-diil)bis(1H-indol)

Descripción general

Descripción

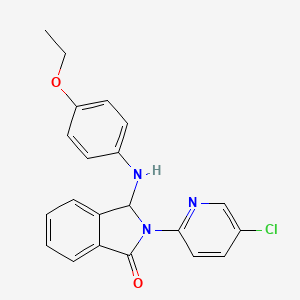

3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3'-(Ethane-1,1-diyl)bis(1H-indole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Ethane-1,1-diyl)bis(1H-indole) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapias contra el cáncer

La vibrindolina A se ha identificado como un compuesto con posibles propiedades anticancerígenas. Se ha sintetizado mediante métodos ecológicos y se ha evaluado su capacidad para unirse a los objetivos de los fármacos antineoplásicos . Los derivados del compuesto han mostrado ser prometedores en el análisis de estructura-actividad in silico contra los objetivos de los fármacos contra el cáncer, lo que indica su posible uso en terapias contra el cáncer .

Estudios de citotoxicidad

La investigación ha encontrado que los indoles naturales como la vibrindolina A exhiben citotoxicidad hacia ciertas células tumorales. Por ejemplo, los estudios en células tumorales T24 han demostrado que la vibrindolina A puede ser eficaz para inhibir el crecimiento celular, lo que es crucial para el desarrollo de nuevos tratamientos contra el cáncer .

Productos naturales marinos

La vibrindolina A se ha aislado de fuentes marinas como la bacteria Pseudovibrio denitrificans P81 que se encuentra en esponjas marinas. Esto destaca el papel del compuesto como un producto natural marino con posibles propiedades bioactivas .

Espectro de actividad biológica

La actividad biológica de la vibrindolina A se extiende a las propiedades antineurodegenerativas, antiinflamatorias, antimicrobianas, antifúngicas y antioxidantes. Este amplio espectro de actividad la convierte en un compuesto valioso para futuras investigaciones y aplicaciones en diversas áreas terapéuticas .

Aplicaciones farmacéuticas

Debido a sus propiedades medicinales, la vibrindolina A y sus derivados se están explorando para su uso en productos farmacéuticos. Algunos derivados se utilizan como sedantes en el tratamiento del SIDA, la fatiga crónica, el síndrome del intestino irritable y el cáncer. También se están estudiando para su posible uso en el tratamiento de la enfermedad de Parkinson, la obesidad y los virus bacterianos y oncolíticos .

Investigación agroquímica

Las impresionantes propiedades farmacéuticas de la vibrindolina A, junto con su alta demanda en la química medicinal, la convierten en un objetivo para la investigación agroquímica. Su potencial para normalizar el crecimiento celular anormal asociado con la displasia cervical es particularmente notable .

Química orgánica sintética

La vibrindolina A es un objetivo frecuente para los químicos orgánicos sintéticos debido a su compleja estructura y su potencial bioactivo. La síntesis y la funcionalización del compuesto son áreas de intensa investigación, con el objetivo de desbloquear nuevas aplicaciones y mejorar las metodologías existentes .

Impacto ambiental

La producción y el uso de la vibrindolina A en diversas aplicaciones exigen comprender su impacto ambiental. La investigación sobre su biodegradabilidad, toxicidad y efectos a largo plazo en los ecosistemas es esencial para garantizar un uso sostenible .

Análisis Bioquímico

Biochemical Properties

1H-Indole, 3,3’-ethylidenebis- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole, 3,3’-ethylidenebis-, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

1H-Indole, 3,3’-ethylidenebis- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 1H-Indole, 3,3’-ethylidenebis- may affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 3,3’-ethylidenebis- involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their activation or inhibition. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and kinases, which play critical roles in inflammation and cancer . These interactions can result in changes in gene expression and cellular functions, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 3,3’-ethylidenebis- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to 1H-Indole, 3,3’-ethylidenebis- may result in adaptive cellular responses, such as changes in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of 1H-Indole, 3,3’-ethylidenebis- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.

Metabolic Pathways

1H-Indole, 3,3’-ethylidenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of 1H-Indole, 3,3’-ethylidenebis- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins, affecting their distribution and activity.

Subcellular Localization

The subcellular localization of 1H-Indole, 3,3’-ethylidenebis- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing processes such as gene expression, energy production, and protein folding.

Propiedades

IUPAC Name |

3-[1-(1H-indol-3-yl)ethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBBIJJRKFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198311 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5030-91-1 | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol](/img/structure/B1232795.png)

![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)

![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)

![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)

![(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1232812.png)

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)